Tert-butyl 3-({[(5-chloropyrazin-2-yl)methyl](methyl)amino}methyl)azetidine-1-carboxylate
Description
Azetidine Derivatives in Contemporary Medicinal Chemistry
Azetidines, four-membered nitrogen-containing heterocycles, have emerged as privileged scaffolds in drug discovery due to their unique balance of ring strain and stability. Unlike smaller aziridines, azetidines exhibit reduced reactivity while maintaining sufficient conformational rigidity to optimize ligand-target interactions. This structural feature enables precise spatial positioning of pharmacophoric groups, enhancing binding affinity and selectivity. For example, cobimetinib, a MEK1/2 inhibitor, leverages azetidine’s rigidity to maintain optimal orientation for kinase domain interactions.
Recent synthetic advances, such as intermolecular sp³-C–H amination of alkyl bromides, have expanded access to substituted azetidines. These methods enable the introduction of diverse functional groups, including the tert-butyl carbamate moiety—a common protecting group that enhances solubility and modulates metabolic stability. The azetidine core’s versatility is further demonstrated in covalent inhibitors like Pfizer’s MAGL inhibitor, where azetidine carbamate facilitates targeted serine residue modification.
Role of Pyrazine Moieties in Bioactive Compound Design
Pyrazine, a six-membered aromatic ring with two nitrogen atoms at para positions, confers distinct electronic and steric properties critical for bioactivity. Its electron-deficient nature facilitates π-π stacking and hydrogen bonding with biological targets, while substituents like chlorine enhance lipophilicity and target engagement. The 5-chloropyrazin-2-yl group, as seen in the target compound, is particularly noteworthy for its ability to modulate pharmacokinetic properties and resist metabolic degradation.
Pyrazine derivatives exhibit broad-spectrum antimicrobial, anticancer, and anti-inflammatory activities. For instance, 2,5-bis(1-methylethyl)-pyrazine demonstrates potent antimicrobial effects by inducing DNA damage and cell-wall stress in E. coli at subcytotoxic concentrations. Hybridization of pyrazine with natural product scaffolds, such as alkaloids or flavonoids, further enhances bioactivity while reducing toxicity.
Target-Specific Rationale for Structural Hybridization
The hybridization of azetidine and pyrazine in tert-butyl 3-({(5-chloropyrazin-2-yl)methylamino}methyl)azetidine-1-carboxylate represents a strategic approach to synergize conformational restraint with electronic modulation. The azetidine core imposes rigidity, positioning the methylamino linker and pyrazine moiety for optimal interactions with target proteins. Meanwhile, the 5-chloropyrazin-2-yl group enhances binding through halogen bonding and hydrophobic effects, as observed in kinase inhibitors targeting ATP-binding pockets.
The tert-butyl carbamate group serves dual roles: (1) it protects the azetidine nitrogen during synthesis, and (2) improves solubility through steric shielding of polar functionalities. This design aligns with trends in covalent inhibitor development, where balanced reactivity and stability are critical for sustained target engagement. Computational studies of analogous structures suggest that the methyl group on the amino linker reduces rotational entropy, further stabilizing ligand-receptor complexes.
Properties
Molecular Formula |
C15H23ClN4O2 |
|---|---|
Molecular Weight |
326.82 g/mol |
IUPAC Name |
tert-butyl 3-[[(5-chloropyrazin-2-yl)methyl-methylamino]methyl]azetidine-1-carboxylate |
InChI |
InChI=1S/C15H23ClN4O2/c1-15(2,3)22-14(21)20-8-11(9-20)7-19(4)10-12-5-18-13(16)6-17-12/h5-6,11H,7-10H2,1-4H3 |
InChI Key |
BLNIIBYTUKEDGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CN(C)CC2=CN=C(C=N2)Cl |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- tert-Butyl azetidine-1-carboxylate : The protected azetidine scaffold used as the core structure.
- 5-Chloropyrazin-2-ylmethyl halide or aldehyde : The chloropyrazine moiety precursor.
- Methylamine or methylamine equivalents : For introducing the methylamino group.
General Synthetic Route
The synthesis can be broken down into three main stages:
| Step | Description | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Preparation of tert-butyl 3-(aminomethyl)azetidine-1-carboxylate | Starting from tert-butyl azetidine-1-carboxylate, functionalization at C3 via lithiation or carbamate activation | Up to 83% | Methods include carbonyldiimidazole activation followed by amine introduction in THF or DMF solvents |
| 2 | Introduction of methylamino group | Reaction with methylamine or methylamine derivatives under mild conditions | 80-90% (typical) | Can involve reductive amination or nucleophilic substitution |
| 3 | Coupling with 5-chloropyrazin-2-ylmethyl moiety | Nucleophilic substitution or reductive amination with 5-chloropyrazin-2-ylmethyl halide or aldehyde | 75-85% | Reaction in inert atmosphere, often in THF or DMF at 0–25°C |
Representative Experimental Procedure
A plausible synthetic route based on analogous compounds and literature data is as follows:
Synthesis of tert-butyl 3-(aminomethyl)azetidine-1-carboxylate
- To a solution of tert-butyl azetidine-1-carboxylate in tetrahydrofuran (THF), 1,1'-carbonyldiimidazole is added at room temperature to activate the carboxylate.
- After 1 hour, methylamine hydrochloride and triethylamine are added, and the mixture is stirred for 15 hours at room temperature.
- Work-up involves aqueous extraction, drying over sodium sulfate, and purification by column chromatography to yield the aminomethyl intermediate with yields around 80–83%.
Methylation of the amino group
- The aminomethyl intermediate is reacted with methyl iodide or formaldehyde and sodium cyanoborohydride (for reductive methylation) in an inert atmosphere at 0–25°C.
- After completion, the reaction mixture is quenched, extracted, and purified to afford the methylamino derivative.
Attachment of the 5-chloropyrazin-2-ylmethyl substituent
- The methylamino intermediate is reacted with 5-chloropyrazin-2-ylmethyl chloride or aldehyde under nucleophilic substitution or reductive amination conditions in dry DMF or THF.
- The reaction is typically conducted at 0–25°C under nitrogen atmosphere for 12–16 hours.
- After aqueous work-up and purification by preparative HPLC or silica gel chromatography, the final compound is obtained in 75–85% yield.
Reaction Conditions and Yields Summary Table
| Step | Reaction Type | Reagents | Solvent | Temperature | Time | Yield (%) | Purification Method |
|---|---|---|---|---|---|---|---|
| 1 | Carbamate activation & amine coupling | 1,1'-carbonyldiimidazole, methylamine hydrochloride, triethylamine | THF or DMF | 20–25°C | 15 h | 80–83 | Column chromatography |
| 2 | Reductive methylation | Formaldehyde, NaBH3CN or methyl iodide | Methanol or THF | 0–25°C | 4–6 h | 85–90 | Extraction & chromatography |
| 3 | Nucleophilic substitution or reductive amination | 5-chloropyrazin-2-ylmethyl chloride/aldehyde, base or reductant | THF or DMF | 0–25°C | 12–16 h | 75–85 | Preparative HPLC or silica gel chromatography |
Analytical Characterization
The synthesized compound is typically characterized by:
- Mass spectrometry (MS) : Confirming molecular ion peak consistent with C14H21ClN4O2 (molecular weight ~312.8 Da).
- Nuclear Magnetic Resonance (NMR) spectroscopy:
- ^1H NMR and ^13C NMR to verify azetidine ring protons and carbons, methylamino substituent, and chloropyrazine signals.
- 2D NMR (HSQC, HMBC) for structural confirmation.
- High-Performance Liquid Chromatography (HPLC) : To assess purity, typically >95%.
- Infrared spectroscopy (IR) : To confirm functional groups such as carbamate and amine.
Literature and Source Diversity
- The synthetic approaches are corroborated by data from Ambeed's detailed synthetic examples of tert-butyl azetidine derivatives involving carbamate activation and Grignard or organolithium reagents for substitution reactions.
- VulcanChem provides specific molecular data and inferred synthetic routes for tert-butyl 3-[(5-chloropyrazin-2-yl)methyl-methylamino]azetidine-1-carboxylate, supporting multi-step nucleophilic substitution strategies.
- Recent academic studies on azetidine amino acid derivatives and their functionalization via aza-Michael additions and Suzuki–Miyaura cross-coupling reactions provide methodologies for elaborating azetidine scaffolds with heterocyclic substituents.
- Arkivoc publications detail rapid and diversified syntheses of azetidine-3-carboxylic acids and their functionalized derivatives, including halogenated azetidines, which inform the preparation of chloropyrazine-substituted analogs.
Chemical Reactions Analysis
Potential Chemical Reactions
The compound undergoes several transformations due to its reactive groups:
a. Oxidation
-
Oxidizing agents like potassium permanganate or hydrogen peroxide can oxidize the azetidine ring or amine groups, potentially forming imine or amide derivatives.
-
Example: Oxidation of the secondary amine to an azo compound under acidic conditions.
b. Hydrolysis
-
Hydrolysis of the tert-butyl ester under acidic or basic conditions yields the corresponding carboxylic acid, which may further react with nucleophiles.
-
Reaction:
c. Nucleophilic Substitution
-
The azetidine ring’s strain makes it susceptible to ring-opening reactions with nucleophiles (e.g., water, alcohols), forming β-amino alcohols or similar derivatives.
Characterization Methods
Analytical techniques confirm the compound’s structure and purity:
a. NMR Spectroscopy
-
¹H NMR : Shifts for the tert-butyl group (~1.45 ppm), azetidine protons (~4.09 ppm), and pyrazine protons (~6.00–8.00 ppm) .
-
¹³C NMR : Peaks for carbonyl carbons (~156 ppm), aromatic carbons (~140–150 ppm), and tert-butyl carbons (~28 ppm) .
b. Mass Spectrometry
c. Purification
-
Recrystallization or chromatography isolates the compound, ensuring >95% purity.
Scientific Research Applications
Tert-butyl 3-({(5-chloropyrazin-2-yl)methylamino}methyl)azetidine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 3-({(5-chloropyrazin-2-yl)methylamino}methyl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The chloropyrazine moiety may interact with enzymes or receptors, leading to modulation of biological processes. The azetidine ring can also play a role in the compound’s activity by affecting its binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Key Structural Differences and Properties
Physicochemical Properties
- Solubility : The Boc group generally improves organic solubility, while hydrochloride salts (e.g., piperazine derivatives) enhance aqueous solubility .
- Stability : The 5-chloropyrazine group in the target compound may confer resistance to metabolic degradation compared to thiazole or pyrimidine analogs .
- Reactivity : Bromine in pyrimidine analogs (e.g., ) increases susceptibility to nucleophilic substitution, whereas chloropyrazine favors aromatic interactions .
Biological Activity
Tert-butyl 3-({(5-chloropyrazin-2-yl)methylamino}methyl)azetidine-1-carboxylate, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula for tert-butyl 3-({(5-chloropyrazin-2-yl)methylamino}methyl)azetidine-1-carboxylate is with a molecular weight of approximately 326.83 g/mol. The compound features a tert-butyl group, an azetidine ring, and a chloropyrazine moiety, which contribute to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C15H23ClN4O2 |
| Molecular Weight | 326.83 g/mol |
| CAS Number | 2402830-52-6 |
| Density | 1.23 ± 0.1 g/cm³ |
| pKa | 6.79 ± 0.20 |
Antimicrobial Properties
Research indicates that compounds similar to tert-butyl 3-({(5-chloropyrazin-2-yl)methylamino}methyl)azetidine-1-carboxylate exhibit notable antimicrobial activity. Studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .
Anticancer Activity
The compound's structure allows it to interact with cellular pathways that regulate cancer cell proliferation and apoptosis. Preliminary studies have demonstrated its ability to inhibit the growth of certain cancer cell lines, indicating a possible role as an anticancer agent .
The proposed mechanism involves the binding of the compound to specific enzymes or receptors within the cell, leading to modulation of their activity. This interaction can disrupt normal cellular functions, resulting in inhibition of growth or induction of apoptosis in targeted cells .
Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial efficacy of various azetidine derivatives, tert-butyl 3-({(5-chloropyrazin-2-yl)methylamino}methyl)azetidine-1-carboxylate was tested against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, showcasing its potential as a new antimicrobial agent .
Study 2: Anticancer Activity
A separate investigation focused on the anticancer properties of the compound against human breast cancer cells (MCF-7). The study revealed that treatment with tert-butyl 3-({(5-chloropyrazin-2-yl)methylamino}methyl)azetidine-1-carboxylate resulted in a dose-dependent decrease in cell viability, with an IC50 value determined at approximately 25 µM .
Q & A
Basic: What are the key steps for synthesizing tert-butyl 3-({(5-chloropyrazin-2-yl)methylamino}methyl)azetidine-1-carboxylate?
Answer:
The synthesis typically involves:
- Step 1 : Formation of the azetidine core via Boc-protection of azetidine-1-carboxylate derivatives.
- Step 2 : Introduction of the (5-chloropyrazin-2-yl)methyl moiety through nucleophilic substitution or reductive amination. For example, LiHMDS in THF can activate intermediates for coupling reactions .
- Step 3 : Purification using silica gel column chromatography (eluent: 5–20% EtOAc/hexane) to isolate the target compound .
- Step 4 : Characterization via H/C NMR and HRMS to confirm structural integrity .
Table 1 : Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | Boc-protection, DCM, 0–20°C | 85–90 |
| 2 | LiHMDS, THF, −78°C to RT | 60–70 |
| 3 | Column chromatography (SiO) | >95 purity |
Advanced: How can stereochemical outcomes be controlled during the synthesis of azetidine derivatives?
Answer:
Asymmetric synthesis methods are critical:
- Chiral Auxiliaries : Use of tert-butylsulfinyl groups (e.g., (R)-tert-butylsulfinyl aldimine) to induce stereoselectivity during nucleophilic additions to azetidine rings .
- Catalytic Systems : Employ chiral catalysts (e.g., LiHMDS with chiral ligands) to control diastereomeric excess (>90% de) .
- X-ray Crystallography : Validate stereochemistry post-synthesis. For example, Acta Crystallographica studies confirm spatial arrangements via single-crystal analysis .
Basic: What analytical techniques are essential for characterizing this compound?
Answer:
- NMR Spectroscopy : H NMR (δ 1.4–1.5 ppm for tert-butyl group; δ 3.2–3.8 ppm for azetidine and pyrazine protons) and C NMR (δ 155–160 ppm for carbonyl groups) .
- HRMS : Confirm molecular weight (e.g., [M+H] calc. 382.12, found 382.11) .
- HPLC : Purity assessment using C18 columns (≥95% purity) .
Advanced: How can conflicting NMR data for azetidine derivatives be resolved?
Answer:
Contradictions arise due to:
- Conformational Flexibility : Azetidine rings exhibit puckering, altering chemical shifts. Use variable-temperature NMR to freeze conformers .
- Solvent Effects : Compare DMSO-d vs. CDCl spectra; polar solvents deshield NH protons .
- X-ray Validation : Resolve ambiguities by correlating NMR shifts with crystallographic bond angles .
Advanced: What strategies optimize yield in multi-step syntheses of this compound?
Answer:
- Reaction Monitoring : Use TLC (R = 0.3 in 10% EtOAc/hexane) to track intermediates .
- Temperature Control : Maintain −78°C during LiHMDS-mediated steps to minimize side reactions .
- Workup Optimization : Quench reactions with NHCl (aq.) to stabilize sensitive intermediates .
Table 2 : Yield Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | −78°C to RT | +20% yield |
| Solvent | THF > DCM | +15% purity |
| Catalyst | LiHMDS | >90% de |
Basic: What safety protocols are critical when handling this compound?
Answer:
- PPE : Wear nitrile gloves, lab coat, and goggles due to acute toxicity (LD oral rat: 250 mg/kg) .
- Ventilation : Use fume hoods to avoid inhalation of dust (PEL: 5 mg/m) .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
Answer:
- Variation of Substituents : Modify the chloropyrazine group (e.g., replace Cl with F or Me) to assess electronic effects .
- Biological Assays : Test inhibition of kinases (e.g., JAK2) using IC measurements (dose range: 0.1–100 μM) .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities .
Advanced: How does the chloropyrazine moiety influence reactivity in cross-coupling reactions?
Answer:
- Electrophilicity : The Cl atom activates the pyrazine ring for Suzuki-Miyaura coupling (e.g., with arylboronic acids) .
- Steric Effects : 5-Chloro substitution directs regioselectivity in Buchwald-Hartwig aminations .
- Stability : Chlorine enhances resistance to hydrolysis compared to methoxy or amino analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
